methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Overview
Description
“Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 g/mol . The IUPAC name for this compound is “methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” and it has a CAS number of 353269-02-0 .
Molecular Structure Analysis
The compound has a complex structure with a cyclopenta[b]thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a carboxylate functional group attached to the ring .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 182.04015073 g/mol . Its topological polar surface area is 54.5 Ų, and it has 12 heavy atoms . The compound has a complexity of 193 .Scientific Research Applications
Intermediate in Nucleoside Analogue Synthesis : This compound was used as an intermediate in the synthesis of heterobicyclic amino alcohols, which are of interest as intermediates for nucleoside analogues with heterobicyclic pseudosugars (Abeijón et al., 2006).
Antimicrobial and Antifungal Applications : Arylidene derivatives of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized and exhibited good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, suggesting potential use in drug discovery (Kathiravan et al., 2017).
Synthesis of Cyclopenta[c]thiophenes and Sulfone Ester Precursors : This compound was also involved in an improved route for synthesizing substituted cyclopenta[c]thiophenes, indicating its utility in organic synthesis (Snyder et al., 2009).
Synthesis of Heterocyclic Compounds with CNS Activities : It played a role in synthesizing various heterocyclic compounds, which were tested for anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).
Structural Studies : The compound has been structurally characterized, contributing to the understanding of its chemical properties and potential applications (de Oliveira et al., 2012).
Synthesis of Schiff Bases and Metal Complexes : It was used in synthesizing Schiff bases and their Cr(III) and Zn(II) complexes, showing effectiveness against various bacteria and yeast, indicating potential pharmaceutical applications (Altundas et al., 2010).
Precursor in Cycloaddition Reactions : This compound was synthesized as a precursor for o-dimethylene thiophene in [4 + 2] cycloaddition reactions, showcasing its utility in advanced organic synthesis methods (Tso et al., 1995).
properties
IUPAC Name |
methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMSWHJIFIRYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407912 | |
Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
CAS RN |
353269-02-0 | |
Record name | methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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